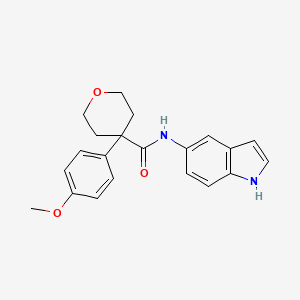

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a tetrahydro-2H-pyran (oxane) core substituted with a 4-methoxyphenyl group and a carboxamide-linked indole moiety. Its structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in pharmacologically active molecules.

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C21H22N2O3/c1-25-18-5-2-16(3-6-18)21(9-12-26-13-10-21)20(24)23-17-4-7-19-15(14-17)8-11-22-19/h2-8,11,14,22H,9-10,12-13H2,1H3,(H,23,24) |

InChI Key |

ZJPZWUHCRNRGCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

Construction of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving appropriate precursors.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions, such as coupling of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the methoxy group.

Reduction: Reduction reactions may target the carboxamide group or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells, where it induced apoptosis and inhibited cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Activity

The compound has shown considerable antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing cellular damage .

Neuroprotective Effects

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring and subsequent functionalization with indole and methoxy groups. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treatment group exhibited improved motor function and reduced dopaminergic neuron loss compared to the control group, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

Binding to Receptors: Interaction with specific receptors or enzymes.

Modulation of Pathways: Influence on biochemical pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs from the evidence include:

Target Compound Distinction :

The tetrahydro-2H-pyran core in N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide differentiates it from imidazole-, thiazole-, or sulfonamide-based analogs. The pyran ring may confer improved conformational rigidity and metabolic stability compared to linear or less saturated backbones in other compounds .

Functional and Pharmacological Comparison

Cardioprotective Activity :

The thiazole derivative in demonstrated superior cardioprotective efficacy in hypoxia models compared to Levocarnitine and Mildronate, reducing smooth muscle contractile response by >40% . While the target compound’s activity is unconfirmed, the 4-methoxyphenyl group—shared across analogs—is often linked to enhanced membrane permeability and receptor binding.Synthesis Complexity :

The target compound’s pyran core likely requires multi-step synthesis, similar to the Rh-catalyzed hydroformylation used for LY 349 950 (44% yield) . In contrast, imidazole-based analogs (e.g., compound 2) are synthesized via modified protocols with chalcone intermediates, achieving moderate yields .Metabolic and Pharmacokinetic Profiles :

Sulfonamide and carbamate groups (e.g., compound 1) improve aqueous solubility but may increase off-target interactions. The pyran core in the target compound could mitigate this via steric shielding of the carboxamide group .

Data Table: Key Research Findings

Biological Activity

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be represented as follows:

- Molecular Formula : C19H22N2O3

- Molecular Weight : 342.39 g/mol

- IUPAC Name : N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

This compound features an indole ring system, a methoxy-substituted phenyl group, and a tetrahydropyran moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways associated with cancer cell survival.

Neuroprotective Effects

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been investigated for its neuroprotective properties. Studies suggest that it may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC50 value in the low micromolar range, indicating a promising profile for further development as a neuroprotective agent .

The biological activity of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit MAO-B suggests it may reduce oxidative stress by preventing the breakdown of neurotransmitters like dopamine.

- Induction of Apoptosis : Research indicates that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may enhance its therapeutic effects against both cancer and neurodegenerative disorders.

Case Studies

Several case studies have highlighted the efficacy of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide:

- In Vitro Study on HepG2 Cells : A study conducted by Tichy et al. demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.175 µM, indicating potent anticancer activity against liver cancer cells .

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration compared to control groups, suggesting its potential as a therapeutic agent for neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.